Pyreno(2,1-b)furan
Description
Pyreno[2,1-b]furan is a polycyclic aromatic compound comprising a pyrene core fused with a furan ring. Its extended π-conjugated system enables unique photophysical properties, such as high fluorescence quantum yields (up to 0.851) and two-photon absorption capabilities, making it valuable for optoelectronic applications . The compound is synthesized via a one-pot method involving pyrene-4,5-dione self-condensation, which offers efficiency and scalability compared to traditional multi-step approaches . Key photophysical parameters include absorption wavelengths (342–495 nm), large Stokes shifts (21 nm), and narrow bandgap energies (2.43–2.46 eV), as detailed in Table 1 .
Table 1: Photophysical Properties of Pyreno[2,1-b]furan Derivatives
| Compound | Absorption (nm) | Emission (nm) | Stokes Shift (nm) | ΦF | LUMO (eV) | HOMO (eV) | Bandgap (eV) |
|---|---|---|---|---|---|---|---|
| 2a | 348, 495 | 516, 550 | 21 | 0.839 | -2.33 | -4.76 | 2.43 |
| 2b | 342, 489 | 510, 543 | 21 | 0.851 | -2.49 | -4.95 | 2.46 |
Properties
CAS No. |
96918-24-0 |
|---|---|
Molecular Formula |
C18H10O |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
5-oxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),3,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C18H10O/c1-2-11-4-5-13-10-16-14(8-9-19-16)15-7-6-12(3-1)17(11)18(13)15/h1-10H |
InChI Key |
ZBQZFRCGVXEYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CO5)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyreno(2,1-b)furan can be synthesized through a one-pot synthesis method. The process involves a Sonogashira coupling reaction between 1,3,6,8-tetrabromo-2-hydroxypyrene and various phenyl acetylene derivatives, followed by in-situ formation of the furan ring . The reaction is typically catalyzed by palladium and requires specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF) .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the one-pot synthesis approach provides a scalable and efficient route for producing this compound. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyreno(2,1-b)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can exhibit altered photophysical properties and enhanced reactivity .
Scientific Research Applications
Pyreno(2,1-b)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pyreno(2,1-b)furan exerts its effects is primarily through its photophysical properties. The compound exhibits strong π-π stacking interactions, leading to intense fluorescence and two-photon absorption. These properties are regulated by the electronic effects of substituents on the pyrene moiety, which influence the compound’s absorption and emission characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyreno[2,1-b]pyrrole vs. Pyreno[2,1-b]furan
Pyreno[2,1-b]pyrrole, a pyrrole-fused analog, shares structural similarities but differs in heteroatom composition (N vs. O). This variation significantly impacts functionality:
- Chemosensing: Pyreno[2,1-b]pyrrole exhibits selective fluoride ion detection via hydrogen bonding, causing visible fluorescence quenching (ΔΦF ~80%) . Pyreno[2,1-b]furan lacks comparable ion-sensing reports but excels in photostability and two-photon absorption .
- Electronic Properties: The pyrrole nitrogen enhances electron density, lowering LUMO levels (-3.1 eV vs. -2.33 eV for Pyreno[2,1-b]furan), favoring redox activity in sensors .
Naphtho[2,1-b]furan Derivatives
Naphtho[2,1-b]furan, a smaller analog with a naphthalene-furan framework, shares synthetic routes (e.g., metal-catalyzed cyclization) but diverges in applications:
- Pyreno[2,1-b]furan’s larger aromatic system may enhance DNA intercalation but also raises mutagenicity risks .
- Metabolism : Substituents like nitro or methoxy groups on naphtho[2,1-b]furan alter oxidative pathways. For example, 2-nitro derivatives undergo hepatic microsomal activation, forming mutagenic epoxides, whereas 7-methoxy derivatives resist benzene ring oxidation .
Benzo(a)pyrene Analogs
Pyreno[2,1-b]furan (FP2) and benzo(a)pyrene both feature a carcinogenic "bay region." FP2’s furan oxygen increases electrophilicity, enabling DNA adduct formation similar to benzo(a)pyrene-7,8-diol-9,10-epoxide . In contrast, Pyreno[4,5-b]furan (FP3), despite structural resemblance to non-carcinogenic benzo(e)pyrene, exhibits unique DNA reactivity due to steric effects, highlighting the role of 3D conformation in toxicity .
Photophysical and Electronic Comparison
- Quantum Yields: Pyreno[2,1-b]furan derivatives (ΦF = 0.839–0.851) outperform naphtho[2,1-b]furan-based fluorophores (ΦF < 0.5) due to reduced non-radiative decay in the rigid pyrene framework .
- Nonlinear Optics: Pyreno[2,1-b]furan’s two-photon absorption cross-section (δ ~500 GM) surpasses naphtho[2,1-b]furan derivatives, which prioritize SHG efficiency (e.g., 1.2× urea) for frequency doubling .
Key Research Findings
- Toxicity: Nitro-substituted Pyreno[2,1-b]furan analogs (e.g., R7000) show potent mutagenicity in lacI transgenic mice (mutation frequency = 6.2×10<sup>-5</sup>), emphasizing the need for structural optimization .
- Drug Design: Hybridizing Pyreno[2,1-b]furan with thiazole improves antibacterial activity (e.g., 4b inhibits E. coli at 4 µg/mL) by enhancing hydrophobic interactions with target enzymes .
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